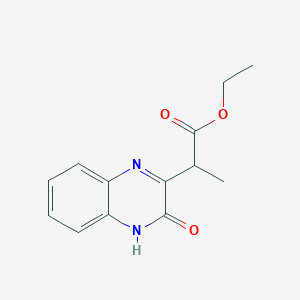

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Description

Historical Context and Development

The development of this compound traces its origins to the broader exploration of quinoxaline chemistry that gained momentum during the mid-twentieth century. The compound was first documented in chemical databases in 2005, representing a relatively recent addition to the quinoxaline derivative library. The synthesis and characterization of this compound emerged from systematic investigations into dihydroquinoxalinone derivatives, which began attracting significant research attention due to their potential medicinal properties, particularly antiviral and anti-inflammatory activities.

The historical development of quinoxaline derivatives can be traced back to fundamental work in heterocyclic chemistry, where researchers recognized the importance of benzene-fused ketopiperazines with carbonyl groups in specific positions. Early synthetic approaches to related compounds were established by Taylor and colleagues in 1965, who developed foundational methodologies for constructing quinoxaline frameworks. The evolution of synthetic strategies continued through subsequent decades, with researchers developing increasingly sophisticated approaches including mild Ullmann-type reactions, ligand-free amination procedures, and cyclization techniques that enabled access to enantiopure dihydroquinoxaline derivatives.

Recent advances in quinoxaline chemistry from 2011 to 2016 have emphasized contemporary synthesis approaches to these valuable heterocycles, including multicomponent couplings, Bargellini reactions, and photochemical reduction methods. These developments have provided the synthetic foundation necessary for producing compounds like this compound with improved efficiency and selectivity.

Significance in Quinoxaline Chemistry

This compound occupies a significant position within quinoxaline chemistry due to its representation of the dihydroquinoxaline-2-one structural class. These bicyclic, benzene-fused ketopiperazines with carbonyl groups in the 2-position are of broad interest due to their potential medicinal properties and chemical versatility. The compound exemplifies the structural diversity achievable within quinoxaline frameworks, where multiple diversification strategies can be employed to produce a broad range of substitution patterns.

The significance of this compound extends beyond its individual properties to represent important synthetic and structural principles in heterocyclic chemistry. Benzopyrazines, the broader class to which this compound belongs, constitute an important family of nitrogen-containing heterocyclic compounds with wide-ranging applications from pharmaceutical to agricultural fields. Research has demonstrated that various benzopyrazines exhibit antibacterial, anticonvulsant, anticancer, antidiabetic, antidepressant, antifungal, and anti-inflammatory properties, establishing the pharmaceutical relevance of this chemical class.

The compound's structural features make it particularly valuable for understanding structure-activity relationships within quinoxaline derivatives. The presence of both the quinoxalinone core and the ethyl propanoate side chain provides opportunities for investigating how different functional groups influence molecular behavior and biological activity. This dual functionality has made compounds of this type valuable scaffolds for medicinal chemistry research and drug development efforts.

Furthermore, the compound serves as a representative example of the chemical versatility inherent in quinoxaline systems. The heterocyclic scaffold allows for multiple derivatization strategies, enabling researchers to systematically explore how structural modifications affect chemical and biological properties. This versatility has contributed to the continued interest in quinoxaline derivatives as synthetic targets and research tools.

General Overview of Structural Features

The structural architecture of this compound encompasses several key molecular features that define its chemical identity and properties. The core structure consists of a dihydroquinoxalinone framework, characterized by a fused bicyclic system containing two nitrogen atoms and a ketone functionality at the 3-position. This core structure is substituted at the 2-position with a propanoate ethyl ester group, creating a branched molecular architecture that combines aromatic and aliphatic components.

Table 1: Fundamental Molecular Properties of this compound

The quinoxaline ring system exhibits planarity characteristics typical of aromatic heterocycles, with the fused benzene ring providing additional structural rigidity. Crystallographic studies of related compounds, such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, reveal that the fused ring system maintains near-planarity with root mean square deviations of approximately 0.015 angstroms. This structural feature contributes to the compound's stability and influences its intermolecular interactions.

The propanoate side chain introduces conformational flexibility to the otherwise rigid aromatic core. The ethyl ester functionality provides sites for potential chemical modifications and influences the compound's solubility and reactivity characteristics. The positioning of this side chain at the 2-position of the quinoxalinone core creates specific steric and electronic environments that distinguish this compound from other positional isomers.

Table 2: Structural Classification and Chemical Identifiers

The compound's structural features also include specific stereochemical considerations related to the positioning of substituents around the quinoxaline core. The 3-oxo functionality creates a fixed carbonyl center that influences the electronic distribution throughout the molecule, while the 2-position substitution provides a site for further structural elaboration. These features collectively contribute to the compound's distinctive chemical signature and its utility as a synthetic intermediate or research tool in quinoxaline chemistry.

Properties

IUPAC Name |

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVFRILKMNGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344779 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63186-18-5 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of ethyl acetoacetate with o-phenylenediamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions:

-

Acidic Hydrolysis: Reflux with 3N H₂SO₄ in ethanol (4 hours) achieves 95% conversion to 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid .

-

Basic Hydrolysis: Treatment with LiOH·H₂O in THF-EtOH-H₂O (3:1:1) at room temperature cleaves the ester quantitatively .

Applications:

-

The hydrolyzed acid serves as a precursor for further functionalization, such as peptide coupling or salt formation.

Alkylation at the Quinoxaline Nitrogen

The N-H group in the quinoxaline ring undergoes alkylation with alkyl halides under mild conditions.

Example Reaction:

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate reacts with methyl iodide (MeI) in DMF using K₂CO₃ as a base, yielding ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate in 90% yield .

Key Parameters:

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| MeI (1.3 eq) | K₂CO₃ | DMF | RT, 16 h | 90% |

| EtI (2.0 eq) | Ag₂O | Toluene | 100°C, 16 h | 60% |

Mechanism:

A base-mediated nucleophilic substitution (SN2) at the nitrogen center.

Condensation Reactions

The ketone group participates in Knoevenagel condensations with active methylene compounds.

Example:

Reaction with malononitrile in ethanol under reflux forms α,β-unsaturated nitriles, expanding the conjugated system.

Conditions:

-

Catalyst: Piperidine

-

Solvent: Ethanol

-

Time: 6–8 hours

-

Yield: ~75%

Cyclization to Heterocyclic Systems

Intramolecular cyclization reactions form fused heterocycles, enhancing structural complexity.

Reaction Pathway:

Heating in DMSO with Cs₂CO₃ induces cyclization to pyrroloquinoxaline derivatives .

Key Data:

| Cyclization Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 50°C, 30 h | Pyrroloquinoxaline | 68% |

| Zn(OAc)₂ | DMF | RT, 24 h | Spiroquinoxaline-oxazole | 52% |

Photochemical Reactions

Visible-light-mediated C–S bond activation enables cross-coupling with cysteine derivatives .

Example:

Irradiation with a 12W blue LED (460–465 nm) in DMSO with Ir(ppy)₃ as a photocatalyst facilitates coupling with Boc-protected cysteine methyl ester, yielding hybrid quinoxaline-peptide conjugates.

Optimized Conditions:

-

Catalyst: Ir(ppy)₃ (6 mol%)

-

Additive: Zn(OAc)₂ (2.0 eq)

-

Yield: 72–85%

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the propanoate side chain to a ketone.

-

Reduction: NaBH₄ selectively reduces the carbonyl group to a secondary alcohol without affecting the ester.

Comparative Reactivity:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 2-(3-Oxoquinoxalin-2-yl)propanal | 60% |

| Reduction | NaBH₄/EtOH | 2-(3-Hydroxyquinoxalin-2-yl)propanoate | 88% |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For example, a series of related compounds were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values ranging from 1.9 to 7.52 µg/mL . These findings suggest that ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate may also possess selective targeting capabilities against cancer cells.

Potential Therapeutic Uses

The unique structure of this compound positions it as a promising candidate for further research in drug development:

Cancer Treatment

Given its anticancer properties, this compound could be explored as a lead compound in the development of new cancer therapies. The ability to selectively target cancerous cells while sparing normal cells is a critical aspect of effective cancer treatment.

Antimicrobial Agents

With rising antibiotic resistance, compounds like this compound could serve as templates for designing new antimicrobial agents that can combat resistant strains of bacteria and fungi.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in cell signaling and metabolism. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative overview of key properties is provided below:

*†Note: reports a melting point of 173–175°C for Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, which may reflect a positional isomer or typographical discrepancy in nomenclature.

- Melting Points : The methyl analog exhibits the highest melting point (208–209°C), likely due to enhanced crystal packing efficiency from the smaller ester group. In contrast, bulkier substituents (e.g., isopropyl) reduce melting points .

- Reaction Kinetics : Shorter reaction times for methyl esters (10 minutes vs. 25 minutes for isopropyl) highlight steric hindrance effects during synthesis .

Spectroscopic and Crystallographic Features

- IR and NMR Data: Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate shows characteristic carbonyl stretches at ~1680 cm⁻¹ (IR) and distinct proton environments (e.g., NH at δ 12.59 ppm in ¹H NMR) . The phenyl-substituted analog (Compound 3cd) displays additional aromatic signals (δ 7.51–7.21 ppm) and a lactam carbonyl resonance at δ 169.40 ppm in ¹³C NMR .

- Crystal Structure: Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate forms hydrogen-bonded dimers via N–H···O interactions, stabilizing its crystal lattice .

Biological Activity

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a compound that has garnered attention due to its unique quinoxaline structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of approximately 246.26 g/mol. Its structure features a fused quinoxaline ring system, which is crucial for its biological activity. The compound exhibits a melting point in the range of 160-162 °C, indicating solid-state stability under standard conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with quinoxaline structures have demonstrated significant antimicrobial properties. Studies indicate that derivatives of quinoxaline can inhibit bacterial growth and exhibit antifungal activities .

- Anticancer Potential : Research has shown that quinoxaline derivatives can act as DNA intercalators and topoisomerase II inhibitors. This compound may exhibit similar properties, contributing to its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. For instance, it may inhibit specific proteases or polymerases that are critical in viral replication .

Antimicrobial Studies

A study published in ResearchGate evaluated the antimicrobial effects of several quinoxaline derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Evaluation

In a separate investigation into the anticancer properties of quinoxaline derivatives, this compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited significant antiproliferative activity, potentially through mechanisms involving DNA intercalation .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3-(3-Oxoquinoxalin-2-YL)Propanoate | Quinoxaline ring | Different position of the carbon chain |

| 2-Aminoquinoxaline | Quinoxaline core | Lacks ester functionality |

| Quinoxaline | Basic quinoxaline | No substituents on the nitrogen atoms |

This compound stands out due to its specific ester functionalization and associated biological activities that may not be present in other similar compounds.

Q & A

Q. How is the crystal structure of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate determined, and what software tools are critical for this analysis?

The crystal structure is resolved using single-crystal X-ray diffraction (XRD). Data collection and refinement are performed using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution), which is widely recognized for small-molecule crystallography . ORTEP-III (via the WinGX suite) generates anisotropic displacement ellipsoid diagrams to visualize molecular geometry and hydrogen bonding interactions . Key parameters, such as bond angles (e.g., N1–C7–C8 = 115.7°) and unit cell dimensions (monoclinic , ), are derived from refinement outputs .

Q. What synthetic methodologies are reported for derivatives of 3-oxo-3,4-dihydroquinoxaline, and how are they optimized?

A one-pot, multicomponent reaction involving benzene-1,2-diamines, dialkyl acetylenedicarboxylates, and ninhydrin yields functionalized quinoxaline derivatives (83–94% efficiency). This method leverages enamine intermediates and eco-friendly conditions (MeCN solvent, room temperature) . Optimization focuses on stoichiometric ratios (e.g., 1:1:1 for diamine:acetylene:ninhydrin) and catalytic additives (e.g., Lewis acids) to enhance regioselectivity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Full chemical protective suits and respiratory protection (e.g., NIOSH/CEN-certified P95 or OV/AG/P99 respirators) are mandatory due to undefined acute toxicity and potential irritant properties . Exposure mitigation includes fume hood use and avoiding drainage contamination. Stability data indicate no hazardous decomposition under standard storage .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound's physicochemical properties?

The crystal packing exhibits intermolecular N–H···O and C–H···O interactions, forming a 3D network that stabilizes the lattice. These interactions correlate with melting point elevation and reduced solubility in nonpolar solvents. Computational modeling (e.g., Mercury or CrystalExplorer) quantifies interaction energies (e.g., N–H···O ≈ 25–30 kJ/mol), aiding in predicting polymorphic behavior .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Discrepancies in yield (e.g., 83% vs. 94% for similar derivatives ) arise from variations in reactant purity, solvent grade, or crystallization protocols. Resolution requires controlled reproducibility studies using standardized reagents (≥99% purity) and inert atmosphere conditions. High-throughput screening (HTS) of solvent systems (e.g., DMF vs. MeCN) can further identify optimal reaction media .

Q. How can computational tools predict the compound's reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) analyze frontier molecular orbitals (FMOs) to predict reactive sites. The 3-oxo group in dihydroquinoxaline exhibits high electrophilicity (), favoring nucleophilic attacks at the carbonyl carbon. Solvent effects are modeled using Polarizable Continuum Models (PCMs) to refine activation barriers .

Q. What challenges arise in characterizing the compound's stability under oxidative or photolytic conditions?

Limited data on photodegradation pathways necessitate accelerated stability studies (ICH Q1A guidelines) using UV-Vis irradiation (e.g., 365 nm) and HPLC-MS to identify degradation products (e.g., quinoxaline ring cleavage). Oxidative stress tests with or AIBN reveal susceptibility to radical-mediated decomposition, requiring inert storage (argon atmosphere, -20°C) .

Methodological Notes

- Crystallography : Always validate refinement parameters (e.g., , GooF) using checkCIF/PLATON to ensure structural reliability .

- Synthesis : Monitor reaction progress via -NMR (e.g., disappearance of diamine protons at δ 6.5–7.5 ppm) .

- Computational Analysis : Cross-validate DFT results with experimental spectroscopic data (e.g., IR carbonyl stretches at ≈1700 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.